2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one
Overview
Description
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one is a chemical compound with a complex structure that includes a chloro group, an acridine core, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of acridin-9(10H)-one followed by the introduction of the diethylaminoethyl group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone core to acridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced acridine derivatives, and various substituted acridinones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylaminoethyl side chain enhances its ability to penetrate cell membranes, while the acridine core can intercalate with DNA, leading to potential applications in cancer therapy. The chloro group may also participate in covalent bonding with target proteins, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9-(2-dimethylamino-ethyl)-10-methyl-9,10-dihydro-acridin-9-yl-methanol
- 10-Benzoyl-10H-phenothiazine
- 10-(4-Methoxybenzoyl)-10H-phenothiazine
Uniqueness
Compared to similar compounds, 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the diethylaminoethyl side chain differentiates it from other acridine derivatives, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22/h5-10,13H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBZPKQLQNGHCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575681 | |
Record name | 2-Chloro-10-[2-(diethylamino)ethyl]acridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97716-04-6 | |
Record name | 2-Chloro-10-[2-(diethylamino)ethyl]acridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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